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molecular formula C12H17NO2 B2493634 (1-Benzylazetidine-3,3-diyl)dimethanol CAS No. 26096-30-0

(1-Benzylazetidine-3,3-diyl)dimethanol

Cat. No. B2493634
M. Wt: 207.273
InChI Key: AOFFCJVJVZRCBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08283345B2

Procedure details

LiAlH4 (1.0 M in THF, 65 mL, 65 mmol) was added dropwise to a solution of diethyl 1-benzylazetidine-3,3-dicarboxylate (1.0 g, 3.43 mmol) in THF (20 mL). The resulting suspension was stirred overnight at room temperature, quenched with water (0.25 mL), 15% aq. NaOH (0.25 mL), and water (0.75 mL), filtered through celite, and concentrated in vacuo. Chromatography (7N NH3 in MeOH/CH2Cl2=5:95→10:90) of the resulting residue afforded 4 (450 mg, 63%) as an oil. 1H NMR (CDCl3): δ 7.33-7.20 (m, 5H), 3.74 (s, 4H), 3.65 (s, 2H), 3.12 (s, 4H). 13C NMR (CDCl3): δ 137.4, 129.02, 128.8, 127.7, 66.8, 63.3, 58.7, 41.0. HRMS for C12H17NO2 [M+] calcd, 207.1259; found, 207.1259.
Quantity
65 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Name
Yield
63%

Identifiers

REACTION_CXSMILES
[H-].[H-].[H-].[H-].[Li+].[Al+3].[CH2:7]([N:14]1[CH2:17][C:16]([C:23](OCC)=[O:24])([C:18](OCC)=[O:19])[CH2:15]1)[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1>C1COCC1>[NH3:14].[CH2:7]([N:14]1[CH2:17][C:16]([CH2:18][OH:19])([CH2:23][OH:24])[CH2:15]1)[C:8]1[CH:9]=[CH:10][CH:11]=[CH:12][CH:13]=1 |f:0.1.2.3.4.5|

Inputs

Step One
Name
Quantity
65 mL
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
Quantity
1 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CC(C1)(C(=O)OCC)C(=O)OCC
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting suspension was stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quenched with water (0.25 mL), 15% aq. NaOH (0.25 mL), and water (0.75 mL)
FILTRATION
Type
FILTRATION
Details
filtered through celite
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
N
Measurements
Type Value Analysis
AMOUNT: MOLARITY
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1CC(C1)(CO)CO
Measurements
Type Value Analysis
AMOUNT: MASS 450 mg
YIELD: PERCENTYIELD 63%
YIELD: CALCULATEDPERCENTYIELD 126.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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